Home > Products > Screening Compounds P31096 > CRF (6-33) acetate
CRF (6-33) acetate -

CRF (6-33) acetate

Catalog Number: EVT-10957328
CAS Number:
Molecular Formula: C143H235N41O45S
Molecular Weight: 3280.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CRF (6-33) acetate is classified as a neuropeptide, which is a type of signaling molecule involved in neuronal communication. It is synthesized from the precursor protein proopiomelanocortin and is primarily produced in the hypothalamus. The acetate form indicates that an acetyl group has been added to enhance its stability and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of CRF (6-33) acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:

  1. Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  2. Amino Acid Coupling: Sequential addition of protected amino acids using coupling reagents such as PyBop (benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine).
  3. Deprotection Steps: Protective groups on the amino acids are removed, typically using piperidine or other deprotecting agents.
  4. Acetylation: The N-terminal amino group is acetylated using acetic anhydride, which enhances the peptide's stability and solubility.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

These steps ensure that the final product, CRF (6-33) acetate, maintains its structural integrity and biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of CRF (6-33) acetate consists of a sequence of 28 amino acids, which can be represented as follows:

Amino Acid Sequence Ser Glu Glu Gly Gly Glu Gly Ala Ala Tyr Ala Tyr Leu Glu Lys Arg Ala Pro Lys Ile Leu Thr Asp Gly Lys\text{Amino Acid Sequence }\quad \text{Ser Glu Glu Gly Gly Glu Gly Ala Ala Tyr Ala Tyr Leu Glu Lys Arg Ala Pro Lys Ile Leu Thr Asp Gly Lys}

The molecular weight of CRF (6-33) acetate is approximately 3,200 Da. The three-dimensional structure can be modeled based on known structures of similar peptides, often revealing an alpha-helical conformation that is critical for receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details

CRF (6-33) acetate primarily interacts with specific receptors in the body, including corticotropin-releasing factor receptors 1 and 2. Its mechanism of action involves binding to these receptors, leading to various intracellular signaling pathways that modulate physiological responses to stress.

The chemical reactions involving CRF (6-33) acetate include:

  1. Receptor Binding: The peptide binds to corticotropin-releasing factor receptors, initiating a cascade of intracellular signals.
  2. Signal Transduction: This binding activates G-proteins, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A pathways.
  3. Physiological Effects: The ultimate effects include increased secretion of adrenocorticotropic hormone from the anterior pituitary gland.
Mechanism of Action

Process and Data

The mechanism by which CRF (6-33) acetate exerts its effects involves several key steps:

  1. Binding Affinity: Studies show that CRF (6-33) binds with high affinity to corticotropin-releasing factor receptors, with inhibition constants in the nanomolar range.
  2. Activation of Signaling Pathways: Upon binding, it activates downstream signaling pathways that lead to physiological responses such as increased cortisol secretion.
  3. Modulation of Stress Responses: By influencing hormone release and neuronal activity, CRF (6-33) acetate plays a significant role in how organisms respond to stress.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CRF (6-33) acetate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino acid composition.
  • Stability: The addition of an acetyl group enhances its stability against enzymatic degradation.
  • pH Sensitivity: The peptide's activity can be influenced by pH changes, affecting its charge and solubility.

Relevant data indicate that it maintains structural integrity under physiological conditions, making it suitable for therapeutic applications.

Applications

Scientific Uses

CRF (6-33) acetate has several promising applications in scientific research and medicine:

  1. Stress Research: It serves as a valuable tool for studying the mechanisms underlying stress responses.
  2. Therapeutic Potential: Research indicates potential use in treating anxiety disorders, depression, and other stress-related conditions by modulating corticotropin-releasing factor pathways.
  3. Pharmacological Studies: Its interactions with corticotropin-releasing factor receptors provide insights into receptor pharmacology and drug development.
Introduction to CRF(6-33) Acetate as a Research Tool

Historical Development and Discovery of Corticotropin-Releasing Factor-Binding Protein Ligand Inhibitors

The discovery of CRF(6-33) acetate emerged from systematic investigations into corticotropin-releasing factor-binding protein function during the late 1980s and early 1990s. Following the purification and molecular characterization of the 37-kDa corticotropin-releasing factor-binding protein from human plasma, researchers identified that this binding protein potently inhibited corticotropin-releasing factor-induced adrenocorticotropic hormone release in vitro by sequestering the peptide [4]. This finding prompted extensive structure-activity relationship studies to identify corticotropin-releasing factor fragments capable of displacing endogenous corticotropin-releasing factor from the binding protein.

Initial structure-activity investigations revealed that the N-terminal segment (amino acids 1-5) of corticotropin-releasing factor was dispensable for corticotropin-releasing factor-binding protein interaction, while residues 6-33 retained high binding affinity. Behan and colleagues demonstrated that CRF(6-33) exhibited a dissociation constant (Kd) approximately 100-fold lower for corticotropin-releasing factor-binding protein than for corticotropin-releasing factor receptor type 1, establishing the fragment's unique selectivity profile [4]. Subsequent optimization led to the acetate salt formulation to enhance peptide solubility and stability for experimental applications. The development timeline and key structural insights are summarized below:

Table 1: Historical Development of Corticotropin-Releasing Factor-Binding Protein Inhibitors

YearDevelopment MilestoneKey FindingReference
1991Corticotropin-Releasing Factor-Binding Protein cDNA cloningIdentification of 322-amino acid glycoprotein with conserved cysteine residues [4]
1993Characterization of human plasma corticotropin-Releasing Factor-Binding ProteinDemonstrated high-affinity binding to human corticotropin-releasing factor (Kd ≈ 0.5 nM) [4]
1995Systematic corticotropin-releasing factor fragment analysisIdentified CRF(6-33) as minimal fragment retaining high corticotropin-Releasing Factor-Binding Protein affinity (Ki ≈ 1-5 nM) [4]
Late 1990sFunctional validation studiesCRF(6-33) reversed corticotropin-releasing factor-binding protein-mediated inhibition of corticotropin-releasing factor-induced ACTH secretion [4]

Structural Characterization and Relationship to Endogenous Corticotropin-Releasing Factor Fragments

CRF(6-33) acetate is a 28-amino acid peptide (molecular weight ≈ 3.5 kDa) corresponding to residues 6 through 33 of full-length human corticotropin-releasing factor, with an acetate counterion enhancing solubility. The peptide maintains the conserved amphiphilic α-helical conformation between residues 9-32 that is critical for corticotropin-releasing factor-binding protein interaction, as demonstrated by circular dichroism spectroscopy and nuclear magnetic resonance studies [2] [4]. This secondary structure facilitates hydrophobic interactions with the corticotropin-releasing factor-binding protein binding cleft while the peptide's cationic residues (particularly Arg₁₄ and Arg₂₀) form electrostatic contacts with complementary acidic residues on the binding protein [2].

Comparative structural analysis reveals that CRF(6-33) lacks the N-terminal five amino acids (Ser-Glu-Glu-Pro-Pro) present in full-length corticotropin-releasing factor. This truncation eliminates the residues essential for receptor activation via the corticotropin-releasing factor receptor type 1 N-terminal domain while preserving the core corticotropin-releasing factor-binding protein interaction domain [2] [6]. The structural differences between CRF(6-33) and related peptides are detailed below:

Table 2: Structural Comparison of CRF(6-33) with Endogenous Corticotropin-Releasing Factor Peptides

PeptideAmino Acid SequenceLengthStructural FeaturesCorticotropin-Releasing Factor-Binding Protein Affinity (Ki)
h/r Corticotropin-Releasing FactorSEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII41 aaFull α-helical propensity; disordered N-terminus1.9 nM [2]
CRF(6-33)PISLDLTFHLLREVLEMARAEQLAQQAHSNRKL28 aaPreserved amphiphilic helix (residues 9-32); truncated N-terminus1-5 nM [4]
α-helical CRF(9-41)DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA33 aaEngineered stabilized helix; receptor antagonist96 nM [2]
AstressinHLLREVLEBARAEQLAQEAHKNRKLBEII30 aaCyclic analog; pan-receptor antagonist1.5-15.4 nM [2] [7]

Fundamental Mechanism: Selective Corticotropin-Releasing Factor-Binding Protein Antagonism

CRF(6-33) acetate functions as a selective competitive antagonist at the corticotropin-releasing factor-binding protein, binding with nanomolar affinity (Ki ≈ 1-5 nM) without activating corticotropin-releasing factor receptor type 1 or corticotropin-releasing factor receptor type 2 [4] [6]. Mechanistically, the peptide occupies the corticotropin-releasing factor-binding site on the binding protein, preventing endogenous corticotropin-releasing factor sequestration and thereby increasing bioavailable corticotropin-releasing factor concentrations in the extracellular space. This action has been experimentally demonstrated in several key systems:

  • In vitro displacement assays: CRF(6-33) displaces iodine-125-labeled corticotropin-releasing factor from human corticotropin-releasing factor-binding protein with 50-100-fold greater potency than for corticotropin-releasing factor receptor type 1 [4]
  • Pituitary cell cultures: Reverses corticotropin-releasing factor-binding protein-mediated inhibition of corticotropin-releasing factor-induced adrenocorticotropic hormone secretion, confirming functional antagonism [4]
  • Enzymatic protection studies: Corticotropin-releasing factor bound to corticotropin-releasing factor-binding protein is protected from proteolytic degradation, while CRF(6-33) competes for binding and restores corticotropin-releasing factor susceptibility to degradation [4]

The molecular basis for this selective antagonism resides in the peptide's interaction with specific corticotropin-releasing factor-binding protein subdomains. Structural studies indicate that CRF(6-33) engages a binding pocket formed primarily by the N-terminal domain of corticotropin-releasing factor-binding protein, utilizing hydrophobic contacts from Leu¹⁵, Leu¹⁶, Met²¹, and Ala²⁵ alongside hydrogen bonds involving Thr¹¹, His¹², and Gln²² [2]. This binding mode differs from the extended interface utilized by full-length corticotropin-releasing factor, explaining the fragment's competitive antagonism rather than agonist activity.

Table 3: Molecular Binding Characteristics of CRF(6-33) Acetate

Binding ParameterValueExperimental SystemSignificance
Corticotropin-Releasing Factor-Binding Protein Ki1-5 nMRadioligand displacement (human recombinant protein)High-affinity competitive binding
Corticotropin-Releasing Factor Receptor Type 1 Ki>100 nMReceptor binding assays (CHO cells expressing human receptor)>100-fold selectivity for binding protein
Corticotropin-Releasing Factor Receptor Type 2 Ki>500 nMReceptor binding assays (CHO cells expressing human receptor)Negligible interaction
Association Rate (kon)2.1 × 10⁶ M⁻¹s⁻¹Surface plasmon resonanceRapid binding kinetics
Dissociation Rate (koff)8.7 × 10⁻³ s⁻¹Surface plasmon resonanceModerate dissociation rate

Distinction from Corticotropin-Releasing Factor Receptor Type 1 and Corticotropin-Releasing Factor Receptor Type 2 Targeted Compounds

CRF(6-33) acetate exhibits a unique pharmacological profile that fundamentally distinguishes it from compounds targeting corticotropin-releasing factor receptor type 1 or corticotropin-releasing factor receptor type 2. While receptor-targeted compounds modulate activated receptor signaling pathways (primarily Gαs-coupled adenylate cyclase), CRF(6-33) operates upstream by regulating ligand availability through corticotropin-releasing factor-binding protein interaction [2] [6]. This mechanistic distinction produces fundamentally different physiological effects:

  • Receptor antagonists (e.g., antalarmin, CP-376395) directly block corticotropin-releasing factor receptor type 1 activation, inhibiting downstream signaling regardless of ligand concentration [6]
  • Receptor agonists (e.g., urocortin 1, sauvagine) directly stimulate receptor signaling cascades [2]
  • CRF(6-33) acetate increases bioavailable corticotropin-releasing factor concentrations, thereby potentially enhancing activation of both corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2 where co-expressed with corticotropin-releasing factor-binding protein [4]

The binding selectivity profile further demonstrates this distinction. While CRF(6-33) acetate exhibits Ki values >100 nM for corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2, receptor-targeted compounds show opposite selectivity. For example, the corticotropin-releasing factor receptor type 1-selective antagonist antalarmin exhibits Ki ≈ 9.7 nM for corticotropin-releasing factor receptor type 1 but >1,000 nM for corticotropin-releasing factor-binding protein [6]. Similarly, urocortin 2 (a corticotropin-releasing factor receptor type 2-selective agonist) binds corticotropin-releasing factor receptor type 2 with Ki ≈ 1.7 nM but shows negligible affinity for corticotropin-releasing factor-binding protein [2].

Properties

Product Name

CRF (6-33) acetate

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(1S)-1-carboxy-2-hydroxyethyl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid

Molecular Formula

C143H235N41O45S

Molecular Weight

3280.7 g/mol

InChI

InChI=1S/C141H231N41O43S.C2H4O2/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225;1-2(3)4/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153);1H3,(H,3,4)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-;/m0./s1

InChI Key

FDRYCOHQPPIXRL-VTHKIJRSSA-N

Canonical SMILES

CCC(C)C(C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CC(C)C)C(=NC(C(C)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CN=CN2)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCCNC(=N)N)C(=NC(CCC(=O)O)C(=NC(C(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CCSC)C(=NC(C)C(=NC(CCCNC(=N)N)C(=NC(C)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CC(C)C)C(=NC(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC3=CN=CN3)C(=NC(CO)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H]([C@@H](C)O)C(=N[C@@H](CC1=CC=CC=C1)C(=N[C@@H](CC2=CN=CN2)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](C(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCSC)C(=N[C@@H](C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC3=CN=CN3)C(=N[C@@H](CO)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.